5-Formyl-2-iodobenzoic acid

Description

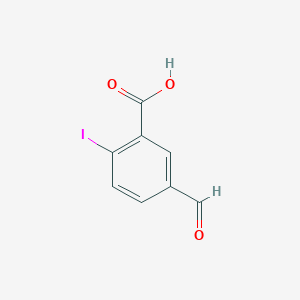

5-Formyl-2-iodobenzoic acid (CAS: 1289167-40-3) is a benzoic acid derivative substituted with an iodine atom at the ortho (2nd) position and a formyl group at the para (5th) position. Its molecular formula is C₈H₅IO₃, with a molar mass of 276.03 g/mol . Predicted physicochemical properties include a density of 2.034 g/cm³, boiling point of 383.8 °C, and pKa of 2.51, reflecting the electron-withdrawing effects of the substituents . The compound’s structure enables diverse reactivity: the formyl group participates in condensation reactions (e.g., Schiff base formation), while the iodine atom facilitates cross-coupling or nucleophilic substitution reactions. These features make it valuable in pharmaceutical intermediates and organic synthesis .

Properties

Molecular Formula |

C8H5IO3 |

|---|---|

Molecular Weight |

276.03 g/mol |

IUPAC Name |

5-formyl-2-iodobenzoic acid |

InChI |

InChI=1S/C8H5IO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) |

InChI Key |

QKLGUQQIACMAMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 5-formylbenzoic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-iodobenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 5-Carboxy-2-iodobenzoic acid.

Reduction: 5-Hydroxymethyl-2-iodobenzoic acid.

Substitution: 5-Formyl-2-azidobenzoic acid or 5-Formyl-2-cyanobenzoic acid.

Scientific Research Applications

5-Formyl-2-iodobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the manufacture of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Formyl-2-iodobenzoic acid depends on the specific application and the target molecule In general, the formyl group can participate in various chemical reactions, such as nucleophilic addition or condensation reactions, which can modify the activity of biological molecules or materials

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 5-formyl-2-iodobenzoic acid and analogous compounds.

Key Comparative Insights:

Substituent Electronic Effects :

- Formyl (CHO) vs. Acetyl (COCH₃) : The formyl group in this compound is a stronger electron-withdrawing group (EWG) than acetyl, lowering its pKa (2.51 vs. ~4.2 for unsubstituted benzoic acid) and enhancing electrophilic reactivity .

- Iodo (I) vs. Fluoro (F) : The iodine atom in this compound provides polarizability for cross-coupling (e.g., Suzuki reactions), whereas fluorine in 5-fluoro-2-formylbenzoic acid enhances electronegativity but limits metal-catalyzed reactions .

Steric and Solubility Considerations :

- The methyl group in 5-iodo-2-methylbenzoic acid acts as an electron-donating group (EDG), increasing steric hindrance and reducing acidity compared to this compound .

- Ester derivatives like 2-(acetyloxy)-5-iodobenzoic acid exhibit improved solubility in organic solvents, enabling easier purification .

Synthetic Utility :

- This compound’s formyl group is pivotal in synthesizing indole-thiazole hybrids (e.g., via Schiff base formation), as demonstrated in .

- In contrast, 2-fluoro-5-iodobenzoic acid is primarily used in sulfonamide drug synthesis due to its dual halogen substituents .

Data Limitations :

- Experimental data for boiling points, densities, and pKa values are scarce for most analogs, relying on computational predictions .

Biological Activity

5-Formyl-2-iodobenzoic acid is a compound of interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a formyl group (-CHO) and an iodine atom attached to a benzoic acid structure. Its chemical formula is , and it is classified as an iodinated aromatic compound. The presence of iodine enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. Its structural characteristics allow it to interact with bacterial membranes, disrupting their integrity and function.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways.

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit key enzymes involved in disease processes, such as HIV integrase and epidermal growth factor receptor (EGFR) inhibitors. These interactions can impede the growth and proliferation of cancer cells.

Case Studies

-

Antimicrobial Efficacy : A study screened various derivatives of this compound against common bacterial strains. The minimal inhibitory concentrations (MICs) were determined, revealing significant activity against Bacillus subtilis with MIC values ranging from 10 to 50 µg/mL (Table 1).

Compound MIC (µg/mL) Bacterial Strain This compound 20 Bacillus subtilis Derivative A 30 Staphylococcus aureus Derivative B 15 Escherichia coli - Cytotoxicity in Cancer Cells : Research conducted on the cytotoxic effects of this compound revealed that it induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. Further studies indicated that the compound activates caspase pathways, leading to programmed cell death.

- Enzyme Inhibition Studies : Inhibitory assays demonstrated that this compound effectively inhibited EGFR with an IC50 value of 50 nM, indicating its potential as a therapeutic agent in targeting EGFR-related cancers.

Synthesis and Derivatives

The synthesis of this compound typically involves the iodination of benzoic acid derivatives followed by formylation reactions. Various synthetic routes have been explored to enhance yield and purity. Additionally, derivatives have been synthesized to improve biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Formyl-2-iodobenzoic acid, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves iodination and formylation of benzoic acid derivatives. A common approach is electrophilic substitution using iodine monochloride (ICl) in acidic conditions, followed by Vilsmeier-Haack formylation. To optimize yield, control reaction temperature (0–5°C during iodination) and stoichiometry (1.2–1.5 eq. ICl). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purity. Ensure characterization with -NMR, -NMR, and mass spectrometry (MS) to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : -NMR should show a singlet for the formyl proton (~10 ppm) and deshielded aromatic protons due to iodine’s electron-withdrawing effect. -NMR will display the formyl carbon (~190 ppm) and iodine-adjacent carbons (downfield shift).

- MS : High-resolution MS (HRMS) confirms molecular ion [M+H] or [M-H]. Electrospray ionization (ESI) is preferred for polar derivatives.

Cross-validate with IR spectroscopy (C=O stretch ~1700 cm) and elemental analysis for halogen content .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of iodine vapors.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent degradation.

- Waste Disposal : Halogenated waste must be segregated and treated with sodium thiosulfate to neutralize iodine residues. Refer to Safety Data Sheets (SDS) for acute toxicity (H315, H319) and reactivity data .

Advanced Research Questions

Q. How does the reactivity of this compound vary under cross-coupling conditions (e.g., Suzuki-Miyaura), and what strategies mitigate side reactions?

- Methodological Answer : The iodine substituent facilitates palladium-catalyzed cross-coupling. However, the formyl group may react with amines or nucleophiles. To suppress undesired side reactions:

- Use protecting groups (e.g., acetal formation for the formyl moiety) before coupling.

- Optimize catalyst systems (e.g., Pd(PPh) with SPhos ligand) and base (KCO) in anhydrous THF.

- Monitor reaction progress via TLC (silica gel, UV-active spots) and isolate intermediates promptly to prevent hydrolysis .

Q. What computational chemistry approaches can predict the regioselectivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The iodine atom directs substitution to the para position relative to the formyl group.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (iodine and formyl groups) to predict attack sites.

- Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to model reaction environments. Use Gaussian or ORCA software for simulations .

Q. How should researchers resolve contradictions in crystallographic data vs. spectroscopic data for this compound derivatives?

- Methodological Answer :

- Crystallographic Validation : Compare X-ray diffraction data (e.g., bond lengths, angles) with DFT-optimized geometries. Discrepancies may arise from crystal packing effects.

- Dynamic NMR Studies : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to explain deviations from solid-state structures.

- Statistical Analysis : Apply R-factors and residual density metrics to assess crystallographic reliability. Cross-reference with IR and MS fragmentation patterns for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.